Home > Products > Screening Compounds P78493 > 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride - 2173092-88-9

3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride

Catalog Number: EVT-1703791
CAS Number: 2173092-88-9
Molecular Formula: C11H16Cl2N4
Molecular Weight: 275.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative that acts as a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). [] It is currently being investigated as a potential therapeutic agent for inflammatory bowel disease (IBD) due to its ability to suppress the immune response. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-amine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator. [, , , ] It is known to induce relaxation in vascular smooth muscle cells, including those in the corpus cavernosum, by increasing intracellular cyclic guanosine monophosphate (cGMP) levels. [, , ] Studies have explored its potential for treating erectile dysfunction, particularly in the context of diabetes and obesity. [] It has also been investigated as a potential starting point for developing novel hDHODH inhibitors. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

  • Compound Description: BMS-986236 is a potent kinase inhibitor. [] While its specific target(s) might not be explicitly mentioned, kinase inhibitors are widely studied for their therapeutic potential in various diseases, including cancer.
  • Compound Description: These compounds belong to a series of pyrazolo[3,4-b]pyridine derivatives developed as heat shock protein 90 (HSP90) inhibitors. [] HSP90 is a chaperone protein involved in the maturation and stabilization of various oncogenic proteins. [] By inhibiting HSP90, these compounds could have potential applications in cancer therapy. [] TAS-116 (16e) exhibits selectivity for HSP90α and HSP90β and demonstrates oral bioavailability in mice. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a versatile precursor for synthesizing various polyheterocyclic ring systems with potential biological activities. [] These include pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazines, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]pyridin-3-yl)-1,2-dihydropyridines. []

4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides

  • Compound Description: These are a series of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives linked to various sulfonamide moieties. [] This class of compounds exhibits promising antibacterial and antioxidant activities. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1-L3)

  • Compound Description: These compounds are recognized as potential cyclin-dependent kinase (Cdk) inhibitors. [] Cdks are involved in cell cycle regulation, and their dysregulation is implicated in cancer development. []

1-(Benzothiazolyl)pyrazolo[3,4-b]pyridines

  • Compound Description: This series of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives incorporates a benzothiazole moiety. [] They have demonstrated promising anti-cancer activity against several human cancer cell lines, including NALM-6, SB-ALL, and MCF-7. []

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

  • Compound Description: This compound is a derivative of 1H-pyrazolo[3,4-b]pyridine with a carbohydrazide moiety at the 4-position. [] It is likely synthesized as part of a broader effort to explore the structure-activity relationships of pyrazolo[3,4-b]pyridines.

1,6-Diphenyl-4-(substituted)-1H-pyrazolo[3,4-b]pyridine Derivatives

  • Compound Description: This series explores modifications at the 4-position of the 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine scaffold, with a particular focus on incorporating carbohydrazide and 1,3,4-oxadiazoline moieties. [] These compounds exhibit promising antichagasic activity against the intracellular amastigote form of Trypanosoma cruzi. []
Overview

3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrazolo[3,4-b]pyridine core substituted with a piperidine moiety and exists as a dihydrochloride salt, enhancing its solubility and stability.

Source

This compound can be synthesized through various methods involving the cyclization of appropriate precursors and subsequent modifications. Its synthesis typically employs techniques that focus on maximizing yield and purity, making it suitable for both laboratory and industrial applications.

Classification

3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is classified as a heterocyclic organic compound. It belongs to the family of pyrazolo derivatives, which are known for their diverse biological activities, including potential therapeutic effects in various diseases.

Synthesis Analysis

Methods

The synthesis of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride generally proceeds through the following steps:

  1. Formation of the Pyrazolopyridine Core: This step involves cyclization reactions using suitable precursors under acidic or basic conditions. Common methods include the use of hydrazines and aldehydes to form the pyrazole ring.
  2. Introduction of the Piperidine Ring: The piperidine moiety is introduced via nucleophilic substitution reactions where a piperidine derivative reacts with the pyrazolopyridine core.
  3. Formation of the Dihydrochloride Salt: The final product is obtained by treating the intermediate with hydrochloric acid, yielding the dihydrochloride salt form of the compound.

Technical Details

Industrial production may involve optimized synthetic routes that utilize continuous flow chemistry or automated synthesis techniques to improve efficiency and reduce environmental impact. This allows for scalable production while maintaining high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride can be described by its molecular formula C11H16Cl2N4C_{11}H_{16}Cl_2N_4 and molecular weight of 275.17 g/mol. The compound features a fused bicyclic system comprising a pyrazole and pyridine ring with a piperidine substituent.

Data

  • IUPAC Name: 6-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine; dihydrochloride
  • InChI Key: LHDQMNGKUIHEIR-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(CNC1)C2=NC3=C(C=C2)C=NN3.Cl.Cl

These structural characteristics contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the pyrazolo or piperidine rings, allowing for further functionalization.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcomes, leading to various derivatives that may exhibit enhanced biological activities or different properties.

Mechanism of Action

The mechanism of action for 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets within biological systems.

Process

The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. This inhibition is particularly relevant in cancer research, where it may induce apoptosis in cancer cells by disrupting critical signaling cascades.

Data

Experimental studies have demonstrated that modifications in the structure can enhance binding affinity and selectivity towards specific targets, making this compound a candidate for further drug development.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Enhanced solubility due to the dihydrochloride salt form.
  • Stability: Stability under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for its handling in laboratory settings and potential applications in drug formulations.

Applications

Scientific Uses

The applications of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride span several fields:

  1. Chemistry: Utilized as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential as a bioactive compound with various biological activities, including enzyme inhibition.
  3. Medicine: Explored for therapeutic effects such as anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation.
  4. Industry: Used in developing new materials and as a catalyst in certain chemical reactions.

These diverse applications highlight the significance of this compound in ongoing scientific research and development efforts across multiple disciplines.

Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic system in drug discovery, characterized by a fused pyrazole-pyridine structure with two principal tautomeric forms. The 1H-tautomer predominates (>99% at equilibrium) due to its superior aromatic stabilization energy (37.03 kJ/mol) compared to the 2H-form, enabling extended π-electron delocalization across both rings [7] [10]. This electron distribution creates multiple hydrogen-bonding sites at N1, C3, and N4, facilitating targeted interactions with kinase ATP-binding domains. The scaffold’s bioisosteric resemblance to purines allows it to mimic adenine binding, making it indispensable in kinase inhibitor design [5] [9].

  • Table 1: Key Structural Features of 1H-Pyrazolo[3,4-b]pyridine Derivatives
    PositionCommon SubstituentsFunctional RoleFrequency in Literature
    N1Methyl, phenylModulates solubility and selectivity~53% of derivatives [7]
    C3H, CH₃, NH₂, OHH-bond donor/acceptor; influences potencyH (31%), CH₃ (47%) [7] [10]
    C4-C6Aryl, carbonyl, cyanoEnhances π-stacking and target affinityVariable (e.g., 4-aryl in 75% of TRK inhibitors) [5] [6]

3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride (CAS: 2173092-88-9) exemplifies strategic functionalization at C4. Its piperidine substitution introduces a basic nitrogen, protonated under physiological conditions to enhance water solubility via dihydrochloride salt formation. The 3D conformation positions the piperidine nitrogen ~5.2 Å from N1, enabling simultaneous hinge-binding and hydrophobic pocket interactions in kinases [2] .

Pharmacological Relevance of Piperidine-Substituted Heterocycles

Piperidine integration into heterocyclic scaffolds leverages its constrained aliphatic amine geometry to optimize drug-receptor binding. The piperidine ring adopts stable chair conformations, positioning its nitrogen for salt-bridge formation with aspartate/glutamate residues in target proteins [5] [7]. In 3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine derivatives:

  • Bioavailability Enhancement: The basic piperidine nitrogen (predicted pKₐ ~10.2) facilitates salt formation (e.g., dihydrochloride), improving aqueous solubility (>50 mg/mL) critical for oral absorption [2].
  • Target Engagement: Piperidine-3-yl groups project into deep hydrophobic kinase pockets (e.g., MKK4’s allosteric site), with the amine forming hydrogen bonds to conserved residues like Asp200 in CDK2 [9].
  • Selectivity Modulation: Bulky N1 substituents (e.g., p-tolylglycyl) combined with C4-piperidine minimize off-target binding, as evidenced by kinome-wide selectivity screens (<10% kinase inhibition at 1 μM) [5] [9].

Notably, piperidine-substituted pyrazolopyridines demonstrate dual activity profiles unattainable with non-cyclic amines, exemplified by compound 2 (from [3]), which simultaneously inhibits sGC (vasodilation) and AMPK (anti-remodeling) in pulmonary hypertension.

Rationale for Targeting Kinase Inhibition and Biomedical Applications

Pyrazolo[3,4-b]pyridine derivatives exhibit broad kinase inhibitory activity by competitively occupying ATP-binding sites. Their nitrogen-rich scaffold forms up to three hydrogen bonds with hinge-region residues (e.g., Glu590/Met592 in TRKA), while C4 substituents access adjacent hydrophobic pockets [5] [9].

  • Table 2: Kinase Targets of Piperidin-3-yl Pyrazolo[3,4-b]pyridine Derivatives
    Kinase TargetBiological RoleInhibitory Activity (IC₅₀)Therapeutic Application
    MKK4Liver regeneration signaling138–200 nM Acute liver failure
    CDK2/Cyclin ACell cycle progression57–119 nM [9]Colorectal/breast cancer
    sGCVasodilationSub-μM (dual with AMPK inhibition) [3]Pulmonary arterial hypertension
    TRKAProliferation in NTRK-fusion cancers56–293 nM [5]Solid tumors

The dihydrochloride salt of 3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine enables dual-pathway targeting by:

  • Exploiting Salt-Bridge Networks: Protonated piperidine binds acidic residues near the DFG motif (e.g., Asp163 in CDK2), while the scaffold’s N1 and C3 groups engage the hinge region [9].
  • Conformational Flexibility: Piperidine puckering adapts to distinct kinase topographies—e.g., extended conformation in PIM-1 vs. compact in CDK2—allowing broad targeting [9].
  • Synergistic Effects: Compounds like C03 ( [5]) inhibit TRKA (IC₅₀ = 56 nM) while sparing CYP isoforms (except CYP2C9), demonstrating target precision critical for oncology applications.

Emerging directions include covalent inhibition via C6 electrophiles and bifunctional molecules linking pyrazolopyridines to E3 ligases for targeted protein degradation [10].

Properties

CAS Number

2173092-88-9

Product Name

3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride

IUPAC Name

3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine;dihydrochloride

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

InChI

InChI=1S/C11H14N4.2ClH/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10;;/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15);2*1H

InChI Key

HPIFWKHBQSQBFA-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=C3C=CC=NC3=NN2.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=C3C=CC=NC3=NN2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.